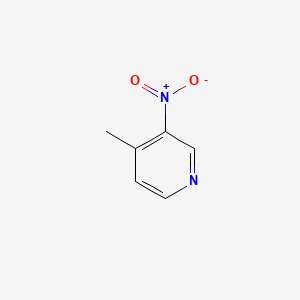

4-Methyl-3-nitropyridine

Description

Properties

IUPAC Name |

4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNRJMGYBKMDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334743 | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-44-0 | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-3-nitropyridine chemical properties

An In-Depth Technical Guide to 4-Methyl-3-nitropyridine: Properties, Synthesis, and Reactivity

Introduction

This compound (also known as 3-nitro-4-picoline) is a pivotal heterocyclic building block in modern organic chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an electron-donating methyl group and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly sought after in the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthetic routes, and key reactive transformations. For researchers, medicinal chemists, and drug development professionals, this molecule serves as a versatile intermediate for constructing a wide array of functionalized pyridine derivatives, including those with significant biological activity, making a thorough understanding of its chemistry essential for innovation.[2]

Molecular Structure and Physicochemical Properties

The strategic placement of the methyl and nitro groups on the pyridine core dictates the molecule's electronic and steric characteristics, which are fundamental to its reactivity.

Chemical Structure and Identifiers

The structure consists of a pyridine ring with a methyl group at position 4 and a nitro group at position 3.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 5832-44-0[4] |

| Molecular Formula | C₆H₆N₂O₂[3] |

| Molecular Weight | 138.12 g/mol [3] |

| SMILES | CC1=C(C=NC=C1)[O-][3] |

| InChI | 1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3[4] |

| InChIKey | JLNRJMGYBKMDGI-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound is typically a yellow to light brown solid under ambient conditions.[2] Its physical properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Yellow to light brown solid | [2] |

| Melting Point | 24-28 °C (some sources state 63-66 °C) | [2][4][5] |

| Boiling Point | 238 °C to 252 °C | [2][4] |

| Density | ~1.228 - 1.325 g/cm³ at 25 °C | [2][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [2] |

| Refractive Index | n20/D 1.549 | [4][5] |

| Flash Point | 108.3 °C (226.9 °F) - closed cup |[4] |

Note: Discrepancies in melting point may arise from different purity levels or crystalline forms.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the nitro and methyl groups. The methyl protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.[3] The carbon attached to the nitro group (C3) will be significantly deshielded, as will the other carbons of the pyridine ring. The methyl carbon will appear at a characteristic upfield chemical shift.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.[3] Characteristic strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other notable peaks include those for aromatic C-H and C=N stretching.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight.[3] Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 138. Common fragmentation patterns may involve the loss of the nitro group (NO₂) or other small fragments.[3]

Synthesis of this compound

The preparation of this compound is most commonly achieved through the direct nitration of 4-methylpyridine (4-picoline). The challenge in this synthesis lies in controlling the regioselectivity and preventing over-oxidation, as pyridine rings are generally deactivated towards electrophilic substitution.

Synthetic Pathway via Nitration of 4-Methylpyridine

A prevalent method involves the nitration of 4-methylpyridine using potent nitrating agents under harsh conditions. One documented procedure utilizes nitrogen pentoxide (N₂O₅) in liquid sulfur dioxide at low temperatures.[6][7]

Caption: General scheme for the synthesis of this compound.

Exemplary Experimental Protocol: Nitration with N₂O₅

The following protocol is a representative synthesis adapted from literature procedures.[6]

Causality: The use of a powerful nitrating agent like N₂O₅ is necessary to overcome the electron-deficient nature of the pyridine ring. Liquid SO₂ serves as a low-temperature solvent that can dissolve the reagents, while the low temperature itself (-30 °C) helps to control the exothermic reaction and minimize side products. The final aqueous workup with a base (sodium carbonate) neutralizes the acidic reaction mixture and allows for the extraction of the organic product.

-

Preparation of Nitrating Agent: A solution of nitrogen pentoxide (N₂O₅) is prepared by dissolving solid N₂O₅ in liquid sulfur dioxide at approximately -30°C with stirring.[6]

-

Reaction Setup: 4-methylpyridine is dissolved in a separate portion of liquid sulfur dioxide, and the solution is maintained at -30°C.[6]

-

Nitration: The N₂O₅ solution is added dropwise to the 4-methylpyridine solution while maintaining the low temperature. The reaction is allowed to proceed for a short duration (e.g., 5 minutes).[6]

-

Quenching and Work-up: The reaction mixture is slowly poured into ice water to hydrolyze any remaining reagents.[6]

-

Neutralization and Extraction: The pH of the aqueous solution is adjusted to 8-9 with sodium carbonate. The product is then extracted into an organic solvent, such as toluene.[6]

-

Isolation: The combined organic extracts are dried, and the solvent is removed by vacuum distillation to yield this compound.[6]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the strong electron-withdrawing effect of the nitro group, which profoundly influences the pyridine ring's susceptibility to various transformations.

Nucleophilic Aromatic Substitution (SNA_r)

The nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine nitrogen, renders the carbon atoms at the 2, 4, and 6 positions highly electrophilic. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNA_r) reactions, particularly the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[8][9] In VNS, a nucleophile containing a leaving group attacks the ring, followed by a base-induced elimination to restore aromaticity.[9]

Caption: Generalized workflow for Vicarious Nucleophilic Substitution.

-

Amination: this compound can undergo amination at the 6-position using reagents like hydroxylamine or 4-amino-1,2,4-triazole in the presence of a strong base.[10]

-

Alkylation: Carbon nucleophiles, such as carbanions derived from chloroform or chloroacetates, can be introduced at positions ortho or para to the nitro group under VNS conditions to form new C-C bonds.[8][11]

Reduction of the Nitro Group

One of the most synthetically valuable transformations of this compound is the reduction of its nitro group to an amine. This reaction yields 3-amino-4-methylpyridine, a crucial intermediate for the synthesis of pharmaceuticals and other advanced materials.[12]

Protocol: Catalytic Hydrogenation

-

Setup: this compound is dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalyst: A catalytic amount of Palladium on carbon (Pd/C) is added to the solution.

-

Hydrogen Source: The mixture is subjected to a hydrogen atmosphere (either via a hydrogen-filled balloon or a pressurized hydrogenation apparatus) or treated with a hydrogen transfer reagent like ammonium formate.

-

Reaction: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield 3-amino-4-methylpyridine.

This transformation opens the door to a vast array of subsequent reactions, including diazotization, acylation, and coupling reactions, making it a cornerstone of synthetic strategies involving this scaffold.

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile starting material for building more complex, biologically active molecules.[2]

-

Synthesis of Azaindoles: It is used as a precursor in the synthesis of substituted 6-azaindoles, a privileged scaffold in medicinal chemistry known for its presence in various kinase inhibitors and other therapeutic agents.[4]

-

Versatile Intermediate: The dual functionality of the nitro and methyl groups, along with the reactive pyridine core, allows for sequential and regioselective modifications, providing access to libraries of novel compounds for drug discovery screening.[1] The reduction of the nitro group to an amine is a key step in producing compounds like the DNA-dependent protein kinase inhibitor AZD7648, which starts from a related nitropyridine derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Class | GHS Classification | Precautionary Statement Codes |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P280, P301+P312+P330 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352 |

| Serious Eye Damage | H318: Causes serious eye damage | P305+P351+P338+P310 |

| Respiratory Irritation | H335: May cause respiratory irritation | - |

Source: PubChem, Sigma-Aldrich[3][4]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A dust mask (type N95) is recommended for handling the solid form.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical feedstocks with high-value, complex molecular targets. Its well-defined reactivity, particularly its susceptibility to nucleophilic substitution and the facile reduction of its nitro group, provides a robust platform for synthetic innovation. For scientists in drug development and materials science, a firm grasp of the chemical properties and synthetic utility of this compound is essential for the rational design and efficient execution of synthetic routes to novel functional molecules.

References

-

Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

This compound | C6H6N2O2 | CID 521828. PubChem. Available at: [Link]

-

This compound CAS 5832-44-0 - Premium Quality at Best Price. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/B408840A. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]

-

Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. LinkedIn. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society. Available at: [Link]

-

This compound (CAS 5832-44-0): A Versatile Heterocyclic Building Block. LinkedIn. Available at: [Link]

-

Good Price CAS 5832-44-0 | this compound for Sale. ALFA CHEMICAL. Available at: [Link]

-

Cas 3430-27-1,3-Amino-4-methylpyridine. LookChem. Available at: [Link]

- Preparation process of 3 amino-4 methyl pyridine. Google Patents.

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS:5832-44-0 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. This compound | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 5832-44-0 [sigmaaldrich.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. This compound | 5832-44-0 [chemicalbook.com]

- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 8. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lookchem.com [lookchem.com]

- 13. fishersci.com [fishersci.com]

4-Methyl-3-nitropyridine (CAS 5832-44-0): A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of 4-Methyl-3-nitropyridine, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development and materials science. With full editorial control, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound (also known as 3-Nitro-4-picoline) is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing nitro group and the electron-donating methyl group on the pyridine ring, make it a highly valuable precursor for a range of chemical transformations.[1] This guide will elucidate the compound's properties, synthesis, reactivity, and applications, providing a robust framework for its effective utilization in research and development.

The strategic positioning of the nitro and methyl groups facilitates a variety of reactions, including nucleophilic aromatic substitutions, reduction of the nitro moiety to an amino group, and modifications of the methyl group.[1] This versatility has cemented its role in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in synthesis. This compound is typically a low melting point solid or liquid, appearing as a white to light yellow substance.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5832-44-0 | [4] |

| Molecular Formula | C₆H₆N₂O₂ | [4] |

| Molecular Weight | 138.12 g/mol | [4] |

| Appearance | Low melting point solid or liquid, white to light yellow | [1][3] |

| Melting Point | 24-28 °C | [3] |

| Boiling Point | 238 °C | [3] |

| Density | 1.228 g/mL at 25 °C | |

| Refractive Index | n20/D 1.549 | |

| Flash Point | 108.3 °C (closed cup) |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule.[4][5]

-

Mass Spectrometry (GC-MS): This technique is essential for determining the molecular weight and fragmentation pattern, confirming the compound's identity.[4]

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, notably the characteristic strong absorptions for the nitro group (NO₂).[4]

-

Raman Spectroscopy: Complementary to IR, Raman spectroscopy provides further vibrational information about the molecular structure.[4]

Synthesis Methodologies: Pathways to a Key Intermediate

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Direct Nitration of 4-Methylpyridine

A common and direct approach involves the nitration of 4-methylpyridine. This electrophilic aromatic substitution reaction must be carefully controlled due to the reactive nature of the reagents.

Experimental Protocol: Nitration of 4-Methylpyridine

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, and cooled to -30°C, prepare a solution of dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide.

-

Substrate Preparation: In a separate vessel, dissolve 4-methylpyridine in liquid sulfur dioxide, maintaining the temperature at -30°C.

-

Nitration: Slowly add the N₂O₅ solution dropwise to the 4-methylpyridine solution. The reaction is typically rapid.

-

Quenching: Carefully pour the reaction mixture into ice water to hydrolyze any remaining nitrating agent.

-

Neutralization and Extraction: Adjust the pH of the aqueous solution to 8-9 using sodium carbonate. Extract the product with a suitable organic solvent, such as toluene.

-

Isolation: Combine the organic extracts and remove the solvent under reduced pressure to yield this compound. Purity can be assessed by gas chromatography.[6]

Method 2: Multi-step Synthesis from 2-Amino-4-methylpyridine

An alternative route begins with the more readily available 2-amino-4-methylpyridine, offering a different strategic approach to the target molecule.[7] This pathway involves a series of transformations, highlighting the versatility of pyridine chemistry.

Experimental Workflow: Synthesis from 2-Amino-4-methylpyridine

Caption: Multi-step synthesis of this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its capacity to undergo a variety of chemical transformations, making it a valuable precursor in medicinal and agricultural chemistry.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 3-amino-4-methylpyridine.[8] This transformation is a gateway to a wide array of further functionalization, including the synthesis of fused heterocyclic systems.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack, allowing for the displacement of suitable leaving groups.

-

Modification of the Methyl Group: The methyl group can be functionalized through various reactions, such as oxidation or halogenation, to introduce additional reactive handles.

These reactions make this compound a key starting material for the synthesis of complex molecules, including:

-

Azaindole Derivatives: It is used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles, which are important scaffolds in medicinal chemistry.[6]

-

Pharmaceutical Intermediates: Its structure is a component of various active pharmaceutical ingredients (APIs).[2]

Diagram of Key Reaction Pathways

Caption: Principal reaction pathways of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are crucial for ensuring laboratory safety.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] A dust mask (type N95 or equivalent) is recommended if handling the solid form.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10] Long-term storage at 2-8°C is recommended.[3]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, offering a unique combination of reactivity and versatility. Its strategic application enables the efficient construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in innovative research and development endeavors.

References

- This compound (CAS 5832-44-0): A Versatile Heterocyclic Building Block. (n.d.).

-

This compound | C6H6N2O2 | CID 521828. (n.d.). PubChem. Retrieved from [Link]

-

Cas 3430-27-1,3-Amino-4-methylpyridine. (n.d.). LookChem. Retrieved from [Link]

- This compound: Key Building Block for Pharmaceutical R&D. (n.d.).

- SAFETY DATA SHEET. (n.d.).

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

- Optimizing Organic Synthesis with High-Purity this compound. (n.d.).

-

This compound (C6H6N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]

-

The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. (n.d.). Chemical Papers. Retrieved from [Link]

-

3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Sourcing this compound: A Buyer's Guide to Reliable Suppliers. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 5832-44-0 this compound AKSci V0272 [aksci.com]

- 4. This compound | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 5832-44-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. lookchem.com [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 3-Nitro-4-picoline

An In-Depth Technical Guide to 3-Nitro-4-picoline: Structure, Synthesis, and Applications

3-Nitro-4-picoline, also known as 4-Methyl-3-nitropyridine, is a pivotal heterocyclic intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance lies in the specific arrangement of its functional groups—a pyridine ring, a methyl group, and a nitro group. This configuration allows for a diverse range of chemical transformations, making it a valuable building block in the pharmaceutical and agrochemical industries.[3] Notably, it serves as a key precursor to 3-Amino-4-picoline, an essential component in the synthesis of pharmaceuticals such as the anti-AIDS drug Nevirapine.[4][5] This guide provides a detailed examination of its chemical structure, properties, validated synthesis protocols, and safety considerations, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

The structure of 3-Nitro-4-picoline features a pyridine ring substituted with a methyl group at position 4 and a nitro group at position 3.[1] This substitution pattern dictates its reactivity and physical properties.

Chemical Structure:

Figure 1. 2D Structure of 3-Nitro-4-picoline.

The key physicochemical and identifying properties of 3-Nitro-4-picoline are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Nitro-4-methylpyridine, 3-Nitro-γ-picoline | [1] |

| CAS Number | 5832-44-0 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Topological Polar Surface Area | 58.7 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Complexity | 132 | [1] |

Strategic Synthesis of 3-Nitro-4-picoline

The direct nitration of 4-picoline (4-methylpyridine) is notoriously challenging. The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. Furthermore, the reaction conditions required for nitration can lead to oxidation of the methyl group or the formation of undesired isomers. A more controlled and widely adopted strategy involves the initial formation of an N-oxide. This serves a dual purpose: it activates the pyridine ring towards electrophilic attack and directs the incoming nitro group primarily to the 3-position.

The overall synthesis is a multi-step process, which is outlined below.

Diagram 1. High-level workflow for the synthesis of 3-Nitro-4-picoline.

Detailed Experimental Protocols

The following protocols are based on established and validated chemical literature, providing a reliable pathway for laboratory synthesis.

Part 1: Synthesis of 4-Picoline-N-oxide

Causality: The N-oxidation of the pyridine nitrogen increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic substitution. The steric hindrance from the adjacent methyl group at position 4 favors the substitution at the 3-position in the subsequent nitration step. Acetic acid is used as a solvent and catalyst, while hydrogen peroxide is the oxidizing agent.

Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-picoline (1.0 mole) with glacial acetic acid (2.5 moles).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.2 moles) dropwise while maintaining the internal temperature below 60-70°C.

-

Reaction: After the addition is complete, heat the mixture at 70-80°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue can be purified by vacuum distillation to yield pure 4-Picoline-N-oxide.

Part 2: Nitration of 4-Picoline-N-oxide to 3-Nitro-4-picoline-N-oxide

Causality: A strong nitrating mixture, typically a combination of concentrated sulfuric acid and nitric acid, is required to introduce the nitro group onto the activated pyridine N-oxide ring. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Methodology:

-

Reaction Setup: To a flask containing 4-Picoline-N-oxide (1.0 mole), add concentrated sulfuric acid (4.0 moles) slowly while cooling in an ice-salt bath.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 moles) to concentrated sulfuric acid (2.0 moles), keeping the mixture cool.

-

Reagent Addition: Add the nitrating mixture dropwise to the solution of 4-Picoline-N-oxide, maintaining the reaction temperature between 90-100°C.[6]

-

Reaction: After the addition is complete, maintain the mixture at 100°C for 2-3 hours with continuous stirring.[6]

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until it is slightly alkaline (pH 7-8).[6] The product, 3-Nitro-4-picoline-N-oxide, will precipitate as a yellow solid.

-

Purification: Filter the solid, wash it with cold water, and dry it under a vacuum. Recrystallization from ethanol or acetone can be performed for further purification.[7] The melting point of the purified product is approximately 136-138°C.

Part 3: Deoxygenation to 3-Nitro-4-picoline

Causality: The final step involves the removal of the N-oxide functional group. This is a reduction reaction, and a common reagent for this purpose is phosphorus trichloride (PCl₃). PCl₃ is a strong oxygen acceptor, readily removing the oxygen from the nitrogen atom to yield the final product and phosphorus oxychloride (POCl₃) as a byproduct.

Methodology:

-

Reaction Setup: Dissolve 3-Nitro-4-picoline-N-oxide (1.0 mole) in a suitable solvent such as chloroform or dichloromethane in a flask fitted with a reflux condenser.

-

Reagent Addition: Cool the solution in an ice bath. Add phosphorus trichloride (1.1 moles) dropwise with stirring.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat it to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Neutralization and Extraction: Neutralize the solution with sodium carbonate. Extract the aqueous layer with chloroform or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 3-Nitro-4-picoline.

Alternative Synthesis Route

An alternative, more direct method involves the reaction of 4-picoline with dinitrogen pentoxide (N₂O₅) at very low temperatures (-78°C).[4] While this method can provide higher yields, the reaction conditions are harsh and require specialized equipment, making it less suitable for standard industrial production compared to the N-oxide route.[4]

Safety and Handling

3-Nitro-4-picoline and its intermediates are hazardous chemicals that must be handled with appropriate safety precautions.[1]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |

| Eye Damage/Irritation | H318: Causes serious eye damage.[1] |

| Target Organ Toxicity | H335: May cause respiratory irritation.[1] |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling powders, a dust mask is recommended.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

3-Nitro-4-picoline is a compound of significant synthetic utility. The N-oxide pathway represents a robust and scalable method for its production, overcoming the inherent challenges of direct pyridine nitration. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for its successful synthesis and application. As a key building block for high-value molecules in the pharmaceutical and agrochemical sectors, the demand for efficient and safe synthesis routes for 3-Nitro-4-picoline is expected to remain strong, driving further innovation in process chemistry and catalysis.

References

- Chemsrc. (2025). 3-Picoline, 4-nitro- | CAS#:1678-53-1.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). A75706 - SAFETY DATA SHEET.

- NIST. (n.d.). 4-Nitro-3-picoline-N-oxide. In NIST Chemistry WebBook.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-3-nitro-4-picoline: Properties, Applications, and Manufacturing.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-methyl-3-nitropyridine.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Nitro-3-picoline N-oxide.

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- PubChem. (n.d.). 3-Methyl-4-nitropyridine.

- Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.

- ChemicalBook. (n.d.). 3-Methyl-4-nitropyridine N-Oxide synthesis.

- PubChem. (n.d.). This compound.

- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.

- PubChem. (n.d.). 3-Amino-4-picoline.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Amino-4-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

- Sigma-Aldrich. (n.d.). 3-Methyl-4-nitropyridine N-oxide.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 123.

Sources

- 1. This compound | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 5. 3-Amino-4-picoline | C6H8N2 | CID 137935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-4-nitropyridine N-Oxide synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physical Properties of 4-Methyl-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methyl-3-nitropyridine

This compound (CAS No. 5832-44-0) is a substituted pyridine derivative that serves as a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a pyridine core functionalized with a methyl group at the 4-position and an electron-withdrawing nitro group at the 3-position, imparts distinct reactivity that is highly valued in the synthesis of complex molecular targets.[1] This compound is a key starting material and intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[2] A thorough understanding of its physical properties is not merely academic; it is the foundation for designing robust, scalable, and reproducible synthetic routes, ensuring purity, and maintaining safety in the laboratory and pilot plant settings. This guide provides a detailed examination of these properties, offering field-proven insights into their practical implications.

Core Physical and Chemical Properties

A precise knowledge of the fundamental physical constants of this compound is essential for its effective use. These parameters dictate everything from storage conditions to the choice of solvents for reactions and purification. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 5832-44-0 | [3] |

| Molecular Formula | C₆H₆N₂O₂ | [2][4] |

| Molecular Weight | 138.12 g/mol | [2][3] |

| Appearance | White to light yellow or yellow to light brown solid, sometimes described as deliquescent crystals. | [1][2][5] |

| Melting Point | 24-28 °C | [3][4][6] |

| Boiling Point | 238 °C | [3][4][6] |

| Density | 1.228 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.549 | [3][4][6] |

| pKa | 1.87 | [6] |

| Flash Point | 108.3 °C (226.9 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [2] |

Detailed Analysis of Key Physical Characteristics

The values in the table above provide a snapshot, but a deeper understanding of their implications is crucial for the practicing scientist.

Thermal Properties: Melting and Boiling Points

The melting point of this compound is reported in the range of 24-28 °C.[3][4][6] This relatively low melting point is significant because it means the compound can exist as either a solid or a liquid near ambient laboratory temperatures. This dual-state nature requires careful consideration for storage and handling; it may solidify in cooler environments and should be gently warmed to ensure homogeneity before weighing or dispensing.

The boiling point of 238 °C indicates low volatility under standard conditions, which simplifies handling by minimizing vapor exposure.[3][4] However, this high boiling point also suggests that vacuum distillation is the preferred method for purification to prevent thermal decomposition, which can occur at elevated temperatures.

Solubility Profile: The Key to Reaction and Purification

The compound's classification as "slightly soluble in water" but "soluble in organic solvents like ethanol and ether" is a direct consequence of its molecular structure.[2] The pyridine nitrogen can participate in hydrogen bonding with water, but the overall molecule, with its aromatic ring and methyl group, is predominantly nonpolar.

-

Causality: This solubility profile is critical for experimental design. For reactions, solvents like ethanol, THF, or dichloromethane are appropriate. For workup procedures, this differential solubility allows for efficient extraction from aqueous media using an immiscible organic solvent. In purification, a mixed-solvent system can be exploited for recrystallization to achieve high purity.

Acidity and Basicity (pKa)

The pKa of the conjugate acid of this compound is 1.87.[6] To put this in context, the pKa of the pyridinium ion is approximately 5.2. The significant decrease in basicity (over three pKa units) is a direct result of the powerful electron-withdrawing effect of the nitro group at the 3-position. This group inductively and resonantly pulls electron density away from the pyridine ring, making the lone pair of electrons on the nitrogen atom less available to accept a proton. This property is fundamental to predicting its behavior in acid-base reactions and for selecting appropriate catalysts or reagents.

Spectral Properties for Structural Verification

While detailed spectra are instrument-specific, the characteristic spectral features are well-documented and essential for quality control and structural confirmation.

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is the primary tool for confirming the structure and assessing the purity of this compound. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the methyl group protons. ¹³C NMR data provides information on the carbon skeleton.[7]

-

Infrared (IR) Spectroscopy: IR analysis is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Vibrations from the C=N and C=C bonds of the aromatic ring will also be present.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (138.12 g/mol ).[7] Analysis of the fragmentation pattern in the mass spectrum can provide further structural evidence.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of experimental data relies on robust and verifiable protocols. The following methodologies are standard for characterizing the physical properties of this compound.

Protocol 1: Melting Point Determination via Capillary Method

-

Preparation: Ensure the sample is dry and finely powdered. If it is in a semi-liquid state, freeze and crush it.

-

Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15 °C below the expected melting point (24 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Validation: A narrow melting range (e.g., < 2 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

-

System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5).

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

Temperature Program: Use a temperature program that ensures the separation of the main compound from any potential impurities or residual solvent. A typical program might start at 80 °C, hold for 2 minutes, and then ramp at 10-20 °C/min to 250 °C.

-

Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. High-purity grades should show an assay of ≥97% or higher.[2]

Structure-Property Relationships

The physical properties of this compound are a direct manifestation of its molecular structure. The interplay between the pyridine ring, the activating methyl group, and the deactivating nitro group governs its overall characteristics.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS:5832-44-0 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. This compound 97 5832-44-0 [sigmaaldrich.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. This compound | 5832-44-0 [chemicalbook.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. This compound | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methyl-3-nitropyridine molecular weight and formula

An In-Depth Technical Guide to 4-Methyl-3-nitropyridine

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 5832-44-0), a pivotal heterocyclic building block in modern organic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthesis methodologies with an emphasis on the rationale behind experimental choices, and illuminate its reactivity and diverse applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols to empower innovation.

Core Physicochemical Properties

This compound is a substituted nitropyridine whose unique structural arrangement—featuring a pyridine ring, a methyl group at the 4-position, and a nitro group at the 3-position—governs its distinct chemical reactivity.[1] This structure makes it a versatile intermediate for complex molecular synthesis.[1][2]

Quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [3][4] |

| Molecular Weight | 138.12 g/mol | [3][5] |

| CAS Number | 5832-44-0 | [3] |

| Appearance | White to light yellow or yellow to light brown solid.[1][5] | [1][5] |

| Melting Point | 24-28 °C / 63-66 °C (Note: variance exists in reported ranges) | [1][5][6] |

| Boiling Point | ~238-252 °C | [5][6] |

| Density | ~1.228 - 1.325 g/cm³ at 25 °C | [5][6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[5] | [5] |

Synthesis Protocol: Nitration of 4-Methylpyridine

The synthesis of this compound is most effectively achieved through the direct nitration of 4-methylpyridine. The following protocol describes a robust method using dinitrogen pentoxide in liquid sulfur dioxide, a choice dictated by the need for a potent nitrating agent under controlled, low-temperature conditions to manage reactivity and selectivity.

Experimental Rationale

The selection of dinitrogen pentoxide (N₂O₅) as the nitrating agent is crucial. It is a powerful nitronium ion (NO₂⁺) source, essential for the electrophilic aromatic substitution on the electron-deficient pyridine ring. Liquid sulfur dioxide (SO₂) serves as an inert, low-boiling point solvent, allowing the reaction to be conducted at very low temperatures (-30 °C). This is critical for controlling the exothermic nature of the nitration and preventing unwanted side reactions or decomposition of the nitrating agent.

Step-by-Step Methodology

-

Preparation of Nitrating Solution: In a reaction vessel equipped for low-temperature chemistry, add 60 g of solid dinitrogen pentoxide to 300 g of liquid sulfur dioxide at -30°C. Stir until the N₂O₅ is completely dissolved.[7] Causality: This step creates the active nitrating medium. Maintaining the low temperature is paramount for the stability of the N₂O₅.

-

Preparation of Substrate Solution: In a separate vessel, dissolve 30 g of 4-methylpyridine in 120 g of liquid sulfur dioxide, maintaining the temperature at -30°C.[7]

-

Reaction Execution: Slowly add the dinitrogen pentoxide solution (from Step 1) dropwise to the 4-methylpyridine solution (from Step 2). The reaction is typically rapid, proceeding for approximately 5 minutes.[7] Causality: A slow, dropwise addition ensures the reaction temperature remains controlled, preventing thermal runaway and improving the yield and purity of the desired product.

-

Hydrolysis (Quenching): Slowly pour the reaction mixture into 300 g of ice water.[7] This step serves to hydrolyze any remaining reactive species and transition the product into an aqueous phase for workup.

-

Neutralization: Adjust the pH of the aqueous solution to 8-9 using sodium carbonate.[7] Causality: This neutralizes the acidic environment, converting the protonated pyridine product into its free base form, which is soluble in organic solvents.

-

Extraction: Perform two extractions using a total of 290 g of toluene. Combine the organic extracts.[7] Causality: Toluene is an effective solvent for extracting the organic product from the aqueous phase, leaving inorganic salts behind.

-

Purification: Remove the toluene solvent via vacuum distillation to yield the final product, this compound.[7] Product purity can be verified by gas chromatography.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is not an end product but a versatile intermediate whose value lies in its inherent reactivity, which allows for a range of synthetic transformations.[1] Pyridine derivatives are considered "privileged structural motifs" in drug design, appearing in approximately 14% of FDA-approved N-heterocyclic drugs as of 2021.[8]

Key Reactive Sites:

-

Nitro Group: The nitro group can be readily reduced to an amino group (3-amino-4-methylpyridine), a crucial transformation for introducing new functionalities or building heterocyclic ring systems.

-

Pyridine Ring: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various substituents.

-

Methyl Group: The methyl group can also be functionalized, further expanding the synthetic possibilities.[1]

These reactive characteristics make it an essential starting material in the synthesis of high-value compounds, including:

-

Azaindoles: It is used as a precursor for ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles, which are core structures in many pharmaceutical agents.[7]

-

Active Pharmaceutical Ingredients (APIs): Its versatility makes it a key building block for a wide array of APIs and other nitrogen-containing compounds with potential biological activity.[2][5]

-

Agrochemicals and Dyes: Beyond pharmaceuticals, it serves as an intermediate in the production of agrochemicals and dyes.[5]

Conceptual Application Pathway

Caption: Conceptual pathways for this compound applications.

Safety, Handling, and Hazard Profile

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Classification: [3]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10] For solids that may generate dust, a NIOSH-approved N95 dust mask is recommended.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor immediately.[9] Always consult the Safety Data Sheet (SDS) before use.

References

-

This compound | C6H6N2O2 | CID 521828 . PubChem. [Link]

-

This compound CAS 5832-44-0 - Premium Quality at Best Price . ExportersIndia. [Link]

-

Good Price CAS 5832-44-0 | this compound for Sale . ALFA CHEMICAL. [Link]

-

SAFETY DATA SHEET . Acros Organics. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. This compound CAS:5832-44-0 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. This compound | 5832-44-0 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-Methyl-3-nitropyridine

An In-Depth Technical Guide to the Synthesis of 4-Methyl-3-nitropyridine from 4-Picoline

This compound is a pivotal intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its substituted pyridine ring serves as a versatile scaffold, with the nitro and methyl groups offering distinct points for further chemical modification. For instance, the nitro group can be readily reduced to an amine, opening pathways to fused heterocyclic systems like azaindoles or serving as a precursor for diazotization and subsequent Sandmeyer reactions.[3] The successful and efficient synthesis of this building block is therefore a critical first step in numerous drug development and research programs.

This guide provides a detailed examination of the synthesis of this compound from 4-picoline (4-methylpyridine). We will explore the underlying chemical principles, present a field-proven experimental protocol, address the critical safety considerations inherent in nitration chemistry, and outline the analytical methods for product verification.

Part 1: The Chemistry of Pyridine Nitration

1.1 The Challenge: Electron-Deficient Aromatics

Unlike benzene, the pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) than its carbocyclic counterpart.[4] This deactivation means that harsh reaction conditions are often required to achieve substitution. The reaction typically involves a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a strong nitric acid source and a catalyst.[5]

1.2 Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-picoline proceeds via a standard electrophilic aromatic substitution mechanism, which can be visualized in the following steps:

-

Generation of the Electrophile: A powerful nitrating agent, such as dinitrogen pentoxide (N₂O₅) or a mixture of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺).[5][6]

-

Electrophilic Attack: The π-electron system of the 4-picoline ring attacks the nitronium ion. This attack preferentially occurs at the 3-position (meta to the nitrogen). This is because the resonance-stabilized intermediate (the sigma complex or arenium ion) formed from attack at the 2- or 4-position would place a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable.

-

Rearomatization: A base, such as the bisulfate ion (HSO₄⁻) or a solvent molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the pyridine ring to yield the final product, this compound.[5]

Caption: Experimental Workflow for this compound Synthesis.

-

Preparation of the Nitrating Solution: In a suitably equipped reaction vessel cooled to -30°C, add 60 g of solid dinitrogen pentoxide to 300 g of condensed, liquid sulfur dioxide. Stir the mixture until the N₂O₅ is completely dissolved. [1]2. Preparation of the Substrate Solution: In a separate vessel, dissolve 30 g of 4-picoline in 120 g of liquid sulfur dioxide, maintaining the temperature at -30°C. [1]3. Nitration Reaction: Slowly add the nitrating solution dropwise to the 4-picoline solution. The temperature must be rigorously maintained at -30°C using an appropriate cooling bath. After the addition is complete, allow the reaction to proceed for 5 minutes. [1]4. Quenching: Carefully and slowly pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution to control the release of heat and SO₂ gas. [1][5]5. Neutralization: Once the hydrolysis is complete, slowly add a saturated solution of sodium carbonate to the mixture until the pH reaches 8-9. [1]6. Extraction: Transfer the neutralized mixture to a separatory funnel and extract twice with toluene (total of 290 g). Combine the organic layers. [1]7. Isolation: Remove the toluene from the combined extracts via vacuum distillation to yield the crude this compound. [1]The product can be further purified if necessary. A reported yield with a purity of 99.0% by gas chromatography is 39 g. [1]

Part 3: Safety: The Paramount Consideration

Nitration reactions are inherently hazardous and must only be performed by trained personnel with appropriate engineering controls in place. [5][7]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids (used in alternative methods) are extremely corrosive and can cause severe chemical burns. [7]Dinitrogen pentoxide is a powerful oxidizer.

-

Exothermic Reaction: The reaction is highly exothermic. A failure to control the temperature can lead to a runaway reaction, causing a rapid increase in pressure and a potential explosion. [5][7]Always use an efficient cooling system and monitor the internal temperature continuously.

-

Toxic Fumes: The reaction can generate toxic nitrogen oxide (NOx) gases. [7]All procedures must be carried out in a certified chemical fume hood. [8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. [5][7][9]* Quenching Hazard: Quenching the reaction mixture is also highly exothermic. Adding the acidic mixture to ice/water must be done slowly and with vigorous stirring to dissipate heat effectively. [5]

Part 4: Analytical Characterization

Verification of the final product's identity and purity is essential. The following techniques are standard for characterizing this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [10] |

| Molar Mass | 138.12 g/mol | [10] |

| Appearance | Deliquescent crystals | [1] |

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. The expected chemical shifts provide a unique fingerprint for the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons, with coupling patterns that confirm their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. [11] 4.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its exact mass (138.04). [10] 4.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected peaks would include strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) and vibrations associated with the substituted aromatic ring. [10]

Conclusion

The synthesis of this compound from 4-picoline is a well-established but technically demanding process. The choice of the nitrating system is crucial for achieving high yield and selectivity while managing the significant safety hazards. The dinitrogen pentoxide method offers a controlled, low-temperature alternative to traditional mixed-acid nitrations. By adhering to rigorous safety protocols, precise control of reaction conditions, and thorough analytical verification, researchers can reliably produce this valuable chemical intermediate for application in drug discovery and materials science.

References

-

Nitration reaction safety. YouTube. Available from: [Link]

-

This compound | C6H6N2O2 | CID 521828. PubChem, National Center for Biotechnology Information. Available from: [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.

-

1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: [Link]

-

Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available from: [Link]

-

The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. Available from: [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Optimizing Organic Synthesis with High-Purity this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available from: [Link]

-

Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available from: [Link]

-

Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

Sources

- 1. This compound | 5832-44-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. This compound | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

IUPAC name for 4-Methyl-3-nitropyridine

An In-depth Technical Guide to 4-Methyl-3-nitropyridine: Synthesis, Characterization, and Applications

Abstract

This compound (CAS No. 5832-44-0) is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its distinct molecular architecture, featuring a pyridine core substituted with both a methyl and a nitro group, imparts a unique reactivity profile that is highly valued in the synthesis of complex chemical entities. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, principal synthetic methodologies, and key applications in the pharmaceutical and agrochemical industries. Detailed protocols for its synthesis and analytical characterization are presented, alongside essential safety and handling information, to serve as a vital resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative whose formal IUPAC name is indeed this compound[1]. It is also commonly known by synonyms such as 3-nitro-4-picoline[1]. This compound is a versatile intermediate, primarily due to the reactive nature of its functional groups which allow for a wide range of chemical transformations[2].

Structural and Molecular Data

Physicochemical Properties

The compound's physical state at ambient temperature can vary, being described as a solid powder or liquid, which is consistent with its low melting point[2][4]. It typically appears as a yellow to light brown solid[5]. Key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Melting Point | 24-28 °C | [3][4] |

| Boiling Point | 238 °C | [3] |

| Density | 1.228 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.549 | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [5] |

| Flash Point | 108.3 °C (226.9 °F) - closed cup | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved via several routes, reflecting its importance as a chemical intermediate[6]. The chosen method often depends on the availability of starting materials, desired scale, and safety considerations. A prevalent and effective method is the direct nitration of 4-methylpyridine (4-picoline).

Causality in Synthesis: The Nitration of 4-Methylpyridine

The direct nitration of the pyridine ring is generally challenging due to the ring's electron-deficient nature, which is further deactivated by protonation under strong acidic conditions. However, specialized nitrating agents can overcome this barrier. One documented method employs dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂), a powerful nitrating system that can function at low temperatures.

-

Choice of Reagent (N₂O₅): Dinitrogen pentoxide is a highly reactive nitrating agent, more potent than the standard nitric acid/sulfuric acid mixture. Its efficacy allows the reaction to proceed under conditions that are less likely to degrade the sensitive pyridine ring.

-

Choice of Solvent (Liquid SO₂): Liquid sulfur dioxide serves as an inert, low-temperature solvent that readily dissolves both the substrate (4-methylpyridine) and the nitrating agent. The low temperature (-30 °C) is critical for controlling the exothermicity of the reaction and minimizing the formation of byproducts[7].

-

Post-Reaction Quenching and Workup: The reaction is quenched by slowly adding the mixture to ice water. This hydrolyzes any remaining N₂O₅ and allows for the separation of the product. The subsequent pH adjustment with a base (e.g., sodium carbonate) neutralizes the acidic medium, converting the pyridinium salt into the free base, which can then be extracted into an organic solvent like toluene[7].

Experimental Protocol: Synthesis via Nitration

This protocol is based on a general procedure for the nitration of 4-methylpyridine[7].

Materials:

-

4-methylpyridine (30 g)

-

Dinitrogen pentoxide (60 g)

-

Liquid sulfur dioxide (420 g total)

-

Toluene (290 g)

-

Sodium carbonate

-

Ice water

-

Reaction vessel suitable for low-temperature reactions

Procedure:

-

Prepare Nitrating Solution: In a suitable reaction vessel cooled to -30 °C, add 60 g of dinitrogen pentoxide solid to 300 g of liquid sulfur dioxide. Stir until the solid is completely dissolved. Maintain the temperature at -30 °C.

-

Prepare Substrate Solution: In a separate vessel, dissolve 30 g of 4-methylpyridine in 120 g of liquid sulfur dioxide, maintaining the temperature at -30 °C[7].

-

Reaction: Slowly add the dinitrogen pentoxide solution dropwise to the 4-methylpyridine solution. The reaction is rapid and should be completed in approximately 5 minutes. Maintain vigorous stirring and cooling to manage the reaction exotherm.

-

Quenching: Slowly pour the reaction mixture into 300 g of ice water with stirring to hydrolyze the reagents[7].

-

Neutralization: Adjust the pH of the aqueous solution to 8-9 using sodium carbonate. This step is crucial to deprotonate the product for extraction.

-

Extraction: Perform two extractions of the aqueous layer using a total of 290 g of toluene. Combine the organic extracts[7].

-

Isolation: Remove the toluene solvent by vacuum distillation. The resulting residue is this compound. The reported yield for a similar process is approximately 39 g, with a purity of 99.0% as determined by gas chromatography[7].

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile building block for constructing more complex, biologically active molecules[2][4]. The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021[8]. The functional groups of this compound offer multiple avenues for synthetic modification:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (3-amino-4-methylpyridine), which is a key precursor for building fused heterocyclic systems or for introducing amide or sulfonamide linkages.

-

Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions.

-

Modification of the Methyl Group: The methyl group can be functionalized, for example, through oxidation or halogenation, to introduce other functionalities.

It is explicitly mentioned as a starting material for the synthesis of ethyl 6-azaindole-2-carboxylate and other 3-substituted azaindoles, which are important scaffolds in medicinal chemistry[3][7]. Its role as an intermediate extends to the agrochemical and dye industries as well[5].

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis[9]. A multi-technique approach is standard for full characterization.

Standard Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for assessing purity and confirming molecular weight. A purity of 99.0% has been reported using GC[7]. The mass spectrum will show a molecular ion peak corresponding to its mass (m/z = 138.12)[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Spectral data is available in public databases like PubChem[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy, often using ATR-FTIR, is used to identify characteristic functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (NO₂)[1].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for purity assessment in quality control labs, offering high resolution and sensitivity for separating the main component from any impurities[10][11].

Protocol: Quality Control via GC-MS

Objective: To confirm the identity and determine the purity of a synthesized batch of this compound.

Instrumentation & Materials:

-

Gas chromatograph with a mass selective detector (MSD).

-

Standard capillary column (e.g., HP-5ms or equivalent).

-

Helium (carrier gas).

-

Sample of this compound.

-

Suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

GC Method Setup:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/minute. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

-

Data Acquisition & Analysis:

-

Inject the sample and acquire the data.

-

Identity Confirmation: Analyze the mass spectrum of the major peak. Confirm the presence of the molecular ion (M⁺) at m/z ≈ 138.

-

Purity Assessment: Integrate the total ion chromatogram (TIC). Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. A purity of ≥97% is typical for commercial grades[3][4].

-

Analytical Workflow Diagram

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage[1].

GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Cat. 4) | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |

| Skin Irritation (Cat. 2) | GHS07 (Exclamation Mark) | Danger | H315: Causes skin irritation |

| Serious Eye Damage (Cat. 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |

| STOT SE (Cat. 3) | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[12].

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[12].

Storage

Store in a tightly closed container in a dry, well-ventilated place[12]. Keep away from heat and sources of ignition. It is classified under Storage Class 11 (Combustible Solids).

References

-

Tradeasia. (n.d.). This compound CAS 5832-44-0. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). This compound: Key Building Block for Pharmaceutical R&D. Retrieved January 11, 2026, from [Link]

-